molecular formula C10H11ClF3NO2 B13628377 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B13628377
M. Wt: 269.65 g/mol
InChI Key: VSXUXMHRGZUXDZ-UHFFFAOYSA-N
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Description

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride (CAS: 490034-86-1) is a fluorinated β-amino acid derivative with the molecular formula C₁₀H₁₁ClF₃NO₂ and a molecular weight of 269.65 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring and a propanoic acid backbone with a protonated amino group. The (3S)-enantiomer is explicitly noted, highlighting its stereochemical relevance in pharmacological applications . This compound is utilized in drug discovery, particularly in modulating G-protein-coupled receptors (e.g., sphingosine-1-phosphate receptors) due to its structural mimicry of bioactive lipids .

Properties

IUPAC Name

3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUXMHRGZUXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of this compound generally involves multi-step organic transformations starting from commercially available or easily synthesized precursors such as 3-(trifluoromethyl)benzaldehyde.

Typical synthetic sequence:

Step Number Reaction Step Description Key Reagents/Conditions
1 Preparation of 3-(trifluoromethyl)benzaldehyde Starting aromatic aldehyde with trifluoromethyl substitution is prepared or procured. Commercially available or synthesized
2 Aldol Condensation Condensation of benzaldehyde with an amine or suitable nucleophile to form an intermediate. Base catalyst, controlled temperature
3 Reduction Reduction of the intermediate to corresponding alcohol or amine intermediate. Catalytic hydrogenation (Pd catalyst) or chemical reducing agents (e.g., sodium borohydride)
4 Amination Introduction of the amino group at the β-position of the propanoic acid backbone. Ammonia or amine source under controlled conditions
5 Hydrochloride Salt Formation Conversion of free amino acid to hydrochloride salt for enhanced stability and solubility. Treatment with hydrochloric acid

This approach is supported by the reported synthesis of the (R)-enantiomer hydrochloride salt, highlighting the importance of stereochemical control during synthesis for biological activity.

Alternative Synthetic Strategies

Another common laboratory-scale synthetic strategy involves:

This strategy allows for precise control over the stereochemistry and purity of the final product and is often monitored by thin-layer chromatography and liquid chromatography-mass spectrometry.

Industrial Production Considerations

Industrial-scale synthesis of this compound typically optimizes reaction parameters to maximize yield and purity, including:

  • Use of advanced catalytic systems such as palladium-based catalysts for hydrogenation steps.
  • Controlled temperature and solvent systems to minimize side reactions.
  • Efficient purification steps including crystallization of the hydrochloride salt.

These optimizations ensure batch-to-batch consistency and scalability for pharmaceutical applications.

Analytical and Characterization Techniques During Preparation

Technique Purpose Key Observations/Parameters
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm molecular structure and stereochemistry ¹H NMR aromatic protons at δ 7.5–7.7 ppm; ¹³C NMR CF₃ signal near 125 ppm
Chiral High-Performance Liquid Chromatography (HPLC) Determine enantiomeric purity Use of chiral columns (e.g., Chiralpak IA/IB) to resolve enantiomers
X-ray Crystallography Determine solid-state conformation and absolute configuration Triclinic crystal system with hydrogen-bonded dimers observed
Mass Spectrometry Confirm molecular weight and purity Molecular ion peak consistent with C₁₀H₁₀F₃NO₂·HCl (approx. 269.65 g/mol)
Thin-Layer Chromatography (TLC) and LC-MS Monitor reaction progress and detect impurities Rf values and mass spectral data used to track intermediates and final product

Research Findings and Reaction Optimization

Reaction Yields and Stereochemical Integrity

  • Boc-deprotection yields vary between 60% and 85%, with trifluoroacetic acid (TFA) conditions generally providing higher yields compared to hydrochloric acid but requiring careful neutralization post-reaction.
  • Enantiomeric excess (ee) is critical; asymmetric synthesis methods are employed to maintain high ee, often confirmed by chiral HPLC and X-ray crystallography.

Solubility and Stability

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, but the compound remains moderately hydrophilic (logP ~ -2.3 to 0.9 depending on calculation method).
  • Solubility in phosphate-buffered saline (pH 7.4) is moderate and can be improved by co-solvents such as dimethyl sulfoxide (DMSO) or cyclodextrin carriers.
  • Stability is maintained by storage at -20°C under inert atmosphere to prevent degradation of the trifluoromethyl group and amino acid backbone.

Summary Table of Preparation Methods

Preparation Aspect Method Details Advantages Limitations
Starting Material 3-(Trifluoromethyl)benzaldehyde Commercial availability Requires purity control
Aldol Condensation Reaction with amine to form intermediate Straightforward, efficient Requires temperature control
Reduction Catalytic hydrogenation or chemical reduction High selectivity with Pd catalyst Catalyst cost and handling
Amination Introduction of amino group using ammonia or amine source Direct introduction Possible side reactions
Boc Protection & Deprotection Protect amino group during coupling, then acid deprotection Enhances selectivity and yield Additional steps increase time
Hydrochloride Salt Formation Treatment with hydrochloric acid to form stable salt Improves solubility and stability Requires careful acid handling

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Difluoromethyl derivatives.

    Substitution: Amides and other substituted products.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride serves as a building block in the synthesis of complex molecules.
  • Biology It is studied for its potential effects on biological systems. The trifluoromethyl group can influence the compound’s interaction with biological targets, making it a valuable tool for studying biochemical pathways.
  • Medicine This compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and metabolic stability. Its structural similarity to amino acids suggests it may act as an inhibitor or modulator of certain neurotransmitter pathways, particularly those involving glutamate receptors. The trifluoromethyl group enhances lipophilicity, potentially affecting blood-brain barrier permeability and influencing central nervous system activity. Studies have suggested that compounds with similar structures can exhibit neuroprotective effects or influence synaptic transmission, making this compound a candidate for research in neuropharmacology. Its structure suggests interactions with neurotransmitter receptors, particularly those involved in excitatory signaling pathways, which could lead to therapeutic applications in treating neurological disorders.
  • Industry In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group can impart desirable characteristics, such as increased thermal stability and resistance to degradation.

Pharmaceutical Development

(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid; hydrochloride's ability to modulate is useful in pharmaceutical development.

Agrochemical and Pharmaceutical Industries

Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound, have been used in the agrochemical and pharmaceutical industries.

Drug Development

Trifluoromethyl group-containing drugs have been approved.

This compound can undergo various chemical reactions:

  • Oxidation: The amino group can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to form amines or alcohols. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
  • Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives. Halogenating agents and nucleophiles are used for substitution reactions.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues differing in substituents, backbone structure, or stereochemistry.

Substituent Variations on the Phenyl Ring

Methyl 3-Amino-3-(2,4-difluorophenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₀H₁₀F₂NO₂·HCl
  • Molecular Weight : 253.65 g/mol
  • Key Differences :
    • 2,4-Difluoro substituents : Increase electron-withdrawing effects compared to -CF₃, altering aromatic ring reactivity.
    • Methyl ester : Enhances lipophilicity and metabolic stability compared to the free carboxylic acid in the target compound .
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid Hydrochloride
  • CAS : 2061980-54-7
  • Molecular Formula: C₉H₉FNO₃·HCl
  • Molecular Weight : 235.64 g/mol
  • Key Differences: 3-Fluoro and 4-hydroxy groups: The hydroxyl group introduces hydrogen-bonding capacity, increasing hydrophilicity.
3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride
  • CAS : 1810069-92-1
  • Molecular Formula : C₁₀H₁₁ClN₂O₂
  • Molecular Weight : 226.66 g/mol
  • Key Differences: Cyano (-CN) substituent: A stronger electron-withdrawing group than -CF₃, which may enhance binding to electron-deficient enzyme active sites .

Backbone and Functional Group Modifications

2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid Hydrochloride
(S)-Methyl 3-Amino-3-phenylpropanoate Hydrochloride
  • Molecular Formula: C₁₀H₁₃NO₂·HCl
  • Molecular Weight : 221.67 g/mol
  • Key Differences :
    • Lack of -CF₃ group : Reduces steric bulk and lipophilicity.
    • Methyl ester : Increases bioavailability but requires hydrolysis to the free acid for activity, unlike the target compound’s ready ionization .

Stereochemical Variations

(3R)-3-Amino-3-phenylpropanoic Acid Hydrochloride
  • Molecular Formula: C₉H₁₁NO₂·HCl
  • Molecular Weight : 209.65 g/mol
  • Key Differences :
    • R-configuration : Enantiomeric differences can lead to divergent binding affinities. For example, (S)-isomers often exhibit higher activity in sphingosine-1-phosphate receptor modulation .

Biological Activity

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride, also known by its CAS number 490034-86-1, is a synthetic amino acid derivative that has garnered attention for its unique chemical structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H11ClF3NO2
  • Molecular Weight : 269.65 g/mol
  • Physical State : Solid
  • Purity : >98% (GC)
  • Melting Point : 55 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Binding : Its structural characteristics allow it to bind to receptor sites, influencing signaling pathways within cells.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from damage, potentially making it a candidate for treating neurodegenerative diseases.
  • Antidepressant Activity : Some studies have indicated that compounds with similar structures can influence serotonin uptake, suggesting a possible antidepressant effect.

Case Study 1: Neuroprotection

A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cell cultures. The results indicated a significant decrease in cell death rates when exposed to neurotoxic agents.

StudyFindings
Neuroprotection StudyReduced oxidative stress and cell death in neuronal cultures

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, the compound showed promising results in inhibiting the activity of certain proteases involved in disease progression. This suggests potential applications in therapeutic interventions for conditions like cancer.

StudyFindings
Enzyme Inhibition StudyInhibition of specific proteases linked to cancer progression

Comparison with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-containing compounds, which often exhibit enhanced potency due to the presence of the trifluoromethyl group:

CompoundBiological ActivityNotes
Compound AModerate enzyme inhibitionLacks trifluoromethyl group
Compound BStrong receptor bindingSimilar structure but different substitution pattern
This compoundPotential neuroprotective and antidepressant effectsUnique trifluoromethyl substitution enhances activity

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride relevant to experimental design?

  • Answer : The compound has a molecular formula of C9H10ClNO2 , a molecular weight of 199.64 g/mol , and a CAS RN of 80126-51-8 . Its hydrochloride salt enhances solubility in polar solvents, critical for in vitro assays. Purity (>98%) is achievable via high-performance liquid chromatography (HPLC), as validated for structurally similar trifluoromethylphenyl propionic acids . The trifluoromethyl group contributes to metabolic stability, a key consideration for pharmacokinetic studies.

Q. What synthetic strategies are commonly employed for the preparation of this compound?

  • Answer : Two primary routes are documented:

  • Ester hydrolysis : Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride (CAS: 80126-51-8) undergoes alkaline hydrolysis to yield the free acid .
  • Protecting group strategies : Boc-protected intermediates (e.g., 3-(Boc-amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid, CAS: 477849-00-6) are used to prevent side reactions during synthesis, followed by deprotection with HCl .
    • Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid racemization at the chiral center.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Answer :

  • Storage : Keep in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .
  • Safety : Use PPE (N95 masks, gloves) due to hazards (H302: harmful if swallowed; H318: eye damage) .
  • Disposal : Follow EPA guidelines for halogenated waste, as the trifluoromethyl group may generate toxic byproducts during incineration .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in different solvents be resolved methodologically?

  • Answer : Contradictions in solubility (e.g., DMSO vs. water) arise from protonation states and salt forms. To resolve:

Perform pH-dependent solubility assays using potentiometric titration .

Validate with orthogonal techniques (e.g., NMR spectroscopy in D2O/CDCl3 mixtures) .

Compare with analogs like 3-(2-trifluoromethylphenyl)propionic acid (CAS: 94022-99-8), which shows >98% purity in H2O at pH 7.4 .

Q. What advanced spectroscopic techniques are recommended for confirming the stereochemical integrity of chiral centers?

  • Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IG-3) with hexane:isopropanol gradients to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for (S)-3-amino-3-(4-ethylphenyl)propanoic acid hydrochloride (CAS: 2682097-13-6) .
  • Vibrational circular dichroism (VCD) : Validate solution-phase chirality without crystallization .

Q. What methodological considerations apply to designing structure-activity relationship (SAR) studies involving this compound?

  • Answer :

  • Substituent variation : Compare with analogs like 3-amino-3-(4-hydroxyphenyl)propanoic acid (lacking trifluoromethyl) to assess electronic effects on bioactivity .
  • Pharmacophore modeling : Use docking studies to map interactions with targets (e.g., enzymes, receptors), leveraging fluorinated analogs like fluoxetine hydrochloride (CAS: 59333-67-4) as benchmarks .
  • In vitro assays : Prioritize ADMET profiling (e.g., microsomal stability, plasma protein binding) due to the trifluoromethyl group’s metabolic resistance .

Q. How can researchers optimize reaction yields for introducing the trifluoromethyl group during synthesis?

  • Answer :

  • Electrophilic fluorination : Use Umemoto’s reagent (trifluoromethylaryliodonium salts) for regioselective CF3 incorporation .
  • Catalytic methods : Employ copper-mediated cross-coupling with TMSCF3 to minimize byproducts .
  • Quality control : Monitor reaction progress via 19F NMR to detect intermediates (e.g., CF3-Ph-B(OH)2) .

Q. What computational chemistry approaches predict the metabolic pathways of this compound?

  • Answer :

  • In silico tools : Use Schrödinger’s MetaSite to predict cytochrome P450 oxidation sites, validated against fluoxetine’s metabolic profile .
  • MD simulations : Analyze binding to hepatic transporters (e.g., OATP1B1) to assess hepatotoxicity risks .
  • QSAR models : Train datasets on fluorinated propanoic acids to predict clearance rates .

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